Morpholine;phosphoric acid
Description
Overview of Morpholine (B109124) and Phosphoric Acid in Modern Chemistry
Morpholine , a heterocyclic organic compound with the formula O(CH₂)₂NH, is a versatile molecule incorporating both amine and ether functional groups. wikipedia.org This structure imparts a unique set of properties, including its basic nature due to the amine group, and its ability to act as a solvent and a building block in organic synthesis. wikipedia.orgchemicalbook.com In industrial applications, morpholine is utilized as a corrosion inhibitor in steam boiler systems, an emulsifier for fruit coatings, and in the manufacturing of rubber additives, catalysts, and optical brighteners. wikipedia.orgatamankimya.comchemicalbook.com Its derivatives are also significant in the pharmaceutical and agrochemical sectors, serving as key components in drugs like the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, as well as in fungicides. wikipedia.orgchemicalbook.comatamankimya.come3s-conferences.org
Phosphoric acid (H₃PO₄), also known as orthophosphoric acid, is a weak inorganic acid and a major industrial chemical. wikipedia.orgtestbook.com It is most commonly encountered as an 85% aqueous solution, which is a non-volatile, syrupy liquid. testbook.com A significant portion of phosphoric acid production is dedicated to the manufacturing of phosphate (B84403) fertilizers. wikipedia.org It also serves as an acidulant in the food and beverage industry, providing a tangy taste to products like colas and jams, and acting as a preservative. wikipedia.orgchemicals.co.uk In pharmaceuticals, it is used as an acidifying agent and in buffer systems. The molecule is triprotic, meaning it can donate three protons, forming dihydrogen phosphate (H₂PO₄⁻), hydrogen phosphate (HPO₄²⁻), and phosphate (PO₄³⁻) ions in solution. testbook.com
Scientific Significance and Research Trajectories of Morpholine Phosphate Adducts
The reaction between morpholine and phosphoric acid yields morpholine phosphate salts, which have garnered considerable attention for their diverse applications and interesting physicochemical properties. smolecule.com These adducts are subjects of research in various fields, including materials science and organic synthesis.
One significant area of research focuses on the synthesis and characterization of single crystals of morpholinium phosphates, such as morpholinium dihydrogenphosphate (MDP). researchgate.netresearchgate.net These crystals exhibit notable nonlinear optical (NLO) properties, making them potential candidates for applications in optical devices. researchgate.net Studies have investigated their crystal structure, thermal stability, mechanical strength, and optical transparency. researchgate.netresearchgate.net For instance, MDP crystals have been shown to possess good optical transparency in the visible region and a second harmonic generation efficiency greater than that of potassium dihydrogen phosphate (KDP), a standard NLO material. researchgate.netscite.ai
In organic synthesis, morpholine phosphate can act as a catalyst. smolecule.com The presence of both the nucleophilic nitrogen atom from morpholine and the phosphate group allows it to facilitate various chemical transformations, particularly phosphorylation reactions. smolecule.com Furthermore, research into morpholinium-based ionic liquids with phosphate anions is exploring their potential as electrolytes due to their thermal stability and wide electrochemical stability windows. rsc.org The synthesis of these adducts is typically achieved through a direct reaction between morpholine and phosphoric acid under controlled conditions. smolecule.com
Fundamental Concepts of Amine-Acid Salt Formation
The formation of morpholine phosphate is a classic example of an acid-base reaction between an amine and an acid, resulting in the formation of a salt. Amines are organic derivatives of ammonia (B1221849) and are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). britannica.comlibretexts.orgwikipedia.org Acids, such as phosphoric acid, are substances that can donate protons.
When an amine reacts with an acid, the nitrogen atom of the amine is protonated, forming an ammonium (B1175870) cation, and the acid forms its corresponding anion. britannica.comlibretexts.orgwikipedia.org In the case of morpholine (a secondary amine) and phosphoric acid, the morpholine molecule accepts a proton to become a morpholinium cation, and the phosphoric acid donates a proton to become a dihydrogen phosphate anion, or subsequently a hydrogen phosphate or phosphate anion depending on the stoichiometry and reaction conditions. wikipedia.org The resulting compound, morpholine phosphate, is an ammonium salt. libretexts.org
This salt formation significantly alters the physical properties of the parent amine. Amine salts are generally more water-soluble and have higher melting points than their corresponding free base forms. libretexts.orgspectroscopyonline.com This property is often exploited in the pharmaceutical industry to improve the bioavailability of drug molecules containing amine functional groups. libretexts.orgspectroscopyonline.com The reaction is reversible and can be influenced by the pH of the solution. britannica.com
Structure
2D Structure
Properties
CAS No. |
63673-42-7 |
|---|---|
Molecular Formula |
C8H21N2O6P |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
morpholine;phosphoric acid |
InChI |
InChI=1S/2C4H9NO.H3O4P/c2*1-3-6-4-2-5-1;1-5(2,3)4/h2*5H,1-4H2;(H3,1,2,3,4) |
InChI Key |
BQFBHTSXAUPUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1COCCN1.OP(=O)(O)O |
Origin of Product |
United States |
Synthetic Pathways and Formation Mechanisms of Morpholine Phosphate Adducts
Direct Adduct Formation via Acid-Base Neutralization
Morpholine (B109124), a heterocyclic compound featuring both an amine and an ether functional group, acts as a base. wikipedia.orgatamankimya.com Its reaction with phosphoric acid is a classic acid-base neutralization. In this reaction, the lone pair of electrons on the nitrogen atom of the morpholine ring accepts a proton (H+) from phosphoric acid. This proton transfer results in the formation of the morpholinium cation and the corresponding phosphate (B84403) anion, creating a salt known as morpholinium phosphate. nih.govsmolecule.com This direct reaction is typically an exothermic process that forms a stable salt. nih.gov The resulting morpholine salt can be used as an intermediate in further organic syntheses. atamankimya.com For example, the combination of a chiral phosphoric acid with morpholine can form a morpholine salt of the chiral anion, which can then act as a catalyst in enantioselective reactions. libretexts.org
Catalytic Approaches in Morpholine Compound Synthesis Utilizing Phosphate Species
Phosphate species, including both metal phosphates and phosphoric acid itself, serve as important catalysts in the synthesis and derivatization of morpholine and its related compounds.
Role of Specific Metal Phosphates as Catalysts (e.g., Strontium, Copper, Magnesium Phosphates)
Certain metal monohydrogen phosphates, dihydrogen phosphates, and pyrophosphates have been identified as effective catalysts for producing morpholine compounds. google.com Specifically, the phosphates of strontium, copper, and magnesium are used to catalyze the conversion of diethylene glycolamine compounds into morpholine compounds at temperatures ranging from 285°C to 420°C. google.com This catalytic process offers high yields and selectivity at relatively low pressures (less than 2 atmospheres) and without the need for hydrogen. google.com These catalysts are typically prepared by reacting an alkali metal or ammonium (B1175870) phosphate with a soluble salt of the desired metal, such as strontium, copper, or magnesium, at ambient temperatures. google.com The resulting reaction mixture should have a pH between 3.5 and 6.5 to precipitate the desired metal phosphate catalyst. google.com
The following table summarizes the catalytic conversion using these metal phosphates.
| Starting Material | Catalyst | Product | Temperature Range |
| Diethylene glycolamine | Strontium monohydrogen/dihydrogen phosphate or pyrophosphate | Morpholine | 285°C - 420°C |
| Diethylene glycolamine | Copper monohydrogen/dihydrogen phosphate or pyrophosphate | Morpholine | 285°C - 420°C |
| Diethylene glycolamine | Magnesium monohydrogen/dihydrogen phosphate or pyrophosphate | Morpholine | 285°C - 420°C |
| This table showcases the catalytic role of specific metal phosphates in the synthesis of morpholine from diethylene glycolamine. google.com |
Application of Phosphoric Acid and Phosphorus-Containing Substances in Morpholine Derivatization
Phosphoric acid and related phosphorus-containing substances are utilized in the derivatization of morpholine. For instance, N-(substituted) morpholine compounds can be produced from N-(substituted) diethanolamine (B148213) compounds using phosphorus-containing substances as catalysts at temperatures between 190°C and 260°C. google.com Similarly, phosphoric acid has been used to prepare morpholine compounds by reacting an aminoalkoxyalkanol compound. google.com In some synthetic procedures, phosphoric acid is used in combination with other acids, like glacial acetic acid, to act as an excellent catalyst for specific adduct formation reactions.
Preparation of Phosphoramidates Involving Morpholine and Phosphoric Acid Derivatives
Phosphoramidates are derivatives of phosphoric acid where one of the hydroxyl groups is replaced by an amine. Morpholine is frequently used as the amine component in these structures. Several methods exist for their synthesis.
One common approach involves reacting morpholine with a phosphorylating agent. For example, reacting morpholine with diphenyl phosphoryl azide (B81097) (DPPA) in dimethylformamide (DMF) at 120°C can produce the corresponding phosphoramidate (B1195095) in high yield (90%). rsc.org Another method involves the reaction of morpholin-3-one (B89469) with triethyl phosphite (B83602) prompted by phosphoryl chloride to yield various heterocyclic phosphonates. nih.govacs.org The specific product depends on the structure of the morpholine substrate. nih.gov
A straightforward, one-pot synthesis involves the oxidation of a H-phosphonate, such as dibenzo Current time information in Bangalore, IN.nih.govnih.govdioxaphosphepine-6-oxide (BPPO), in the presence of morpholine to create a P-N bond, yielding the phosphoramidate derivative. mdpi.com Additionally, phosphoramidates can be synthesized by reacting phosphoric acid and an amine in the presence of triphenylphosphine (B44618) and carbon tetrachloride. wikipedia.org In phosphoramidate chemistry, morpholine is a commonly used amino moiety, and the reaction can be catalyzed by acidic azoles or divalent metals. umich.edu
Synthesis of Specialized Morpholine-Containing Phosphate Esters (e.g., Octyl, Decyl Dihydrogen Phosphates)
Specialized phosphate esters containing morpholine are often formed as salts through the direct interaction of an alkyl dihydrogen phosphate with morpholine. The synthesis of octyl dihydrogen phosphate-morpholine, for example, proceeds via a proton-transfer mechanism. vulcanchem.com The acidic phosphate group of octyl dihydrogen phosphate donates a proton to the nitrogen atom of morpholine, forming a stable ion pair or salt. vulcanchem.com This type of reaction can also be applied to other long-chain alkyl dihydrogen phosphates, such as decyl dihydrogen phosphate, to form similar morpholinium salts.
Methodologies for Synthesizing Phosphorylated Morpholino Nucleosides and Oligomers
Phosphorylated morpholino nucleosides are the building blocks for phosphorodiamidate morpholino oligomers (PMOs), a significant class of antisense oligonucleotides. nih.govnih.gov The synthesis of PMOs is a complex, multi-step process, typically performed using solid-phase synthesis techniques. nih.govmagtechjournal.com There are two primary chemistries employed: chlorophosphoramidate chemistry and phosphoramidite (B1245037) chemistry.
Chlorophosphoramidate (P(V)) Chemistry: This is the more traditional method for PMO synthesis. nih.govmdpi.com The process involves several key steps:
Monomer Preparation : Morpholino monomers, protected with groups like trityl (Tr) or fluorenylmethyloxycarbonyl (Fmoc), are synthesized from ribonucleosides. nih.govnih.gov
Activation : The 7'-hydroxy group of the morpholino monomer is reacted with a phosphorylating reagent like N,N-dimethylphosphoramic dichloride to generate an active chlorophosphoramidate monomer. nih.govnih.gov
Solid-Phase Synthesis Cycle : The oligomer is built on a solid support in a 5' to 3' direction through a repeated cycle. mdpi.com This cycle includes deblocking the protecting group, neutralization, coupling the activated monomer to the growing chain, and capping any unreacted sites. nih.gov Coupling reagents such as 5-(ethylthio)-1H-tetrazole (ETT) and a mild base like N-ethylmorpholine (NEM) are often used to facilitate this step. nih.govmagtechjournal.com
Cleavage and Deprotection : Once the full-length oligomer is synthesized, it is cleaved from the solid support and all protecting groups are removed, typically using ammonia (B1221849). nih.gov
Phosphoramidite (P(III)) Chemistry: This approach has been developed to be compatible with standard automated DNA/RNA synthesizers, offering greater efficiency and versatility. mdpi.comacs.orgnih.gov
Monomer Synthesis : 5'-phosphoramidite morpholino monomers are synthesized, often with tert-butyl (tBu) or 2-cyanoethyl (CE) protecting groups on the phosphorus. acs.orgnih.gov
Automated Solid-Phase Synthesis : The synthesis is carried out on a DNA synthesizer using a solid support like controlled pore glass (CPG). acs.orgnih.gov This approach allows for the creation of not only PMOs but also chimeric oligomers that combine morpholino units with standard DNA or RNA nucleotides. nih.govacs.orgnih.gov
Linkage Formation : The synthesis often proceeds by first generating boranephosphoroamidate or phosphite triester linkages, which are then converted to the final phosphorodiamidate linkage through an oxidative substitution step with an amine, such as N,N-dimethylamine or morpholine itself. nih.govresearchgate.net
The development of these synthetic methodologies, particularly those adaptable to automated synthesizers, has made PMOs and their derivatives more accessible for research and therapeutic applications. acs.orgnih.govacs.org
The table below outlines the two main synthetic approaches for PMOs.
| Synthetic Approach | Phosphorus Oxidation State | Direction of Synthesis | Key Reagents & Intermediates | Advantages |
| Chlorophosphoramidate Chemistry | P(V) | 5' to 3' | Tr- or Fmoc-protected monomers, N,N-dimethylaminodichlorophosphoramidate, ETT, NEM. nih.govmdpi.com | Established method for pure PMO synthesis. |
| Phosphoramidite Chemistry | P(III) | 5' to 3' | tBu- or CE-protected phosphoramidite monomers, boranephosphoroamidate intermediates, CPG support. nih.govacs.orgnih.gov | Compatible with DNA synthesizers, allows for synthesis of chimeric oligomers, higher yields. mdpi.comacs.orgnih.gov |
| This table provides a comparative overview of the primary methods used for the synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs). |
Structural Elucidation and Advanced Characterization Methodologies
Crystallographic Analysis of Morpholine (B109124) Phosphate (B84403) Salts and Complexes
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For the morpholine;phosphoric acid adduct, this technique can unambiguously confirm its ionic nature and provide precise details on its solid-state structure.
A crystallographic analysis would yield:
Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.
Bond Lengths and Angles: Precise measurements of all covalent bonds, confirming the geometry of the morpholinium cation and the phosphate anion.
Conformation: The exact conformation of the morpholine ring, which is typically a chair conformation in its salts and complexes. mdpi.comresearchgate.net
Hydrogen Bonding Network: A detailed map of the intermolecular interactions, particularly the hydrogen bonds between the N-H⁺ and C-H donors of the morpholinium cation and the oxygen acceptors of the phosphate anion. These interactions govern the crystal packing. mdpi.com
In analogous structures, such as octyl dihydrogen phosphate-morpholine, crystallographic analysis has revealed layered structures where ionic pairs form infinite chains via strong P=O···H–N hydrogen bonds. smolecule.com Similar intricate hydrogen-bonding networks would be expected to dominate the crystal packing of morpholinium phosphate.
Thermal Analysis Techniques for Adduct Stability and Decomposition Mechanisms (e.g., TGA, DSC)
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and decomposition profile of the this compound adduct. labmanager.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram of the adduct would reveal the temperatures at which decomposition events occur. A typical analysis would show:
An initial mass loss at low temperatures (<150°C) corresponding to the loss of any residual solvent or absorbed water.
One or more subsequent mass loss steps at higher temperatures corresponding to the decomposition of the adduct. This could involve the volatilization of morpholine, followed by the condensation and decomposition of phosphoric acid at even higher temperatures. csic.es
The final residual mass at the end of the experiment, which would correspond to non-volatile phosphate species (e.g., polyphosphates or phosphorus oxides). researchgate.net
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and decomposition. netzsch.com A DSC curve for the morpholinium phosphate salt would show:
An endothermic peak corresponding to the melting point of the adduct.
Exothermic or endothermic peaks associated with decomposition processes, which can be correlated with the mass loss steps observed in TGA. benthamdirect.com
The enthalpy (ΔH) of these transitions can be calculated from the peak areas, providing quantitative data on the energy involved.
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| Morpholine |
| Phosphoric acid |
| Morpholinium phosphate |
| Morpholinium chloride |
Advanced Analytical Separation Techniques
Advanced separation techniques are crucial for the accurate determination of morpholine and phosphate in various matrices. These methods offer the necessary resolution and sensitivity to distinguish and quantify these compounds, even in complex mixtures.
Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) for Morpholine Detection in Phosphate-Coated Media
Gas chromatography with flame ionization detection (GC-FID) is a robust technique for the analysis of volatile organic compounds like morpholine. researchgate.net The use of wall-coated open-tubular (WCOT) or porous layer open tubular (PLOT) capillary columns is common, providing high-resolution separations. interchim.fr For challenging analyses, Ultra Inert GC columns are employed to ensure an inert flow path, which is critical for achieving low detection limits and accurate quantification of active compounds like morpholine. gcms.cz
In the context of phosphate-coated media, the inertness of the GC system is paramount to prevent interactions between the analyte and the stationary phase, which could lead to peak tailing and inaccurate results. gcms.czepa.gov GC-FID has been successfully applied to determine morpholine in various samples, demonstrating good accuracy and precision with spiked recovery rates often ranging from 94.3% to 109.0%. researchgate.net The method is valued for its simplicity, sensitivity, and rapid analysis times, with some analyses completed in under 10 minutes. researchgate.net
Table 1: GC-FID Parameters for Morpholine Analysis
| Parameter | Value/Description | Source |
|---|---|---|
| Column Type | Wall-Coated Open-Tubular (WCOT), Porous Layer Open Tubular (PLOT), Ultra Inert | interchim.frgcms.cz |
| Detection | Flame Ionization Detection (FID) | researchgate.net |
| Spiked Recovery | 94.3% - 109.0% | researchgate.net |
| Analysis Time | < 10 minutes | researchgate.net |
| Detection Limits | As low as 100 ppb (v/v) for morpholine | researchgate.net |
High-Performance Liquid Chromatography (HPLC) Methodologies for Morpholine and its Derivatives in Phosphate-Containing Mobile Phases
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including morpholine and its derivatives. When dealing with phosphate-containing mobile phases, careful consideration of pH and buffer concentration is necessary to ensure method robustness. jocpr.com Phosphate buffers are commonly used, but at a pH greater than 7, they can accelerate the dissolution of silica-based columns. jocpr.com Therefore, organic buffers are often preferred for higher pH applications. jocpr.com A buffer concentration of 10 to 50 mM is generally sufficient for most reversed-phase applications. jocpr.com
Several HPLC methods have been developed for the quantification of morpholine derivatives. For instance, a method for d-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (d-threo-PPMP) utilizes a potassium phosphate buffer (20mM, pH 3.0) mixed with acetonitrile (B52724). nih.gov Another method employs an acetonitrile solution containing a morpholine-based acidic ionic liquid as the mobile phase for the separation of carvone (B1668592) isomers. google.com The use of phosphate buffers in the mobile phase can also aid in suppressing silanophilic interactions, thereby improving peak shape. jocpr.com
Table 2: HPLC Conditions for Morpholine and Derivatives
| Analyte | Column | Mobile Phase | Detection | Source |
|---|---|---|---|---|
| d-threo-PPMP | Luna Pheny-Hexyl (5 µm, 250 mm x 4.6 mm) | Potassium phosphate buffer (20mM, pH 3.0)-acetonitrile (45:55 v/v) | UV at 210 nm | nih.gov |
| 4-phenyl-morpholine | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | sielc.com |
| L-Carvone and D-Carvone | Octadecyl silane | Acetonitrile solution with morpholine class acidic ion liquid | UV at 230 nm | google.com |
Ion Chromatography (IC) for Trace Analysis of Phosphate Species
Ion Chromatography (IC) with suppressed conductivity detection is a widely used and powerful technique for the determination of inorganic anions like phosphate. thermofisher.com This method offers high sensitivity and is capable of analyzing phosphate at trace levels. thermofisher.comreagecon.com Reagent-Free™ Ion Chromatography (RFIC™) systems enhance ease-of-use by electrolytically generating the eluent in-line, which improves sensitivity and allows for smaller sample injections. thermofisher.comthermofisher.com
IC is not only used for phosphate analysis but also for the determination of morpholine, especially in matrices where it lacks a suitable chromophore for UV detection. cromlab-instruments.es In such cases, cation-exchange IC with suppressed conductivity is the preferred method. cromlab-instruments.es For complex samples, matrix elimination techniques can be employed to trap the analyte of interest while removing interfering substances, thereby increasing the lifetime of the separation column. cromlab-instruments.es
Isotachophoresis for Morpholine Determination
Isotachophoresis (ITP) is an electrophoretic technique that has been successfully applied to the determination of morpholine. acs.orgtandfonline.com This method is particularly useful for analyzing morpholine in various samples, including those from industrial processes and environmental monitoring. tandfonline.comnih.gov In one application, free volatile morpholine was determined by trapping it in dilute hydrochloric acid and analyzing the resulting solution directly by ITP. tandfonline.com
A comparison between gas chromatography and isotachophoresis for the determination of N-methylmorpholine in air samples showed that while both methods are effective, the GC method yielded slightly higher values. nih.govresearchgate.net However, for laboratory-generated samples, there was no statistical difference between the two techniques. nih.govresearchgate.net ITP offers the advantage of direct analysis of aqueous solutions without extensive sample preparation. tandfonline.com
Electrochemical Characterization (e.g., Impedance Spectroscopy for Adsorption Studies)
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the adsorption of molecules on metal surfaces and the properties of protective films. In the context of morpholine and phosphate, EIS has been used to investigate the corrosion inhibition properties of these compounds.
Studies on the corrosion inhibition of pure aluminum by morpholine-methylene-phosphonic acid (MMPA) in chloride solutions showed that MMPA adsorption on the aluminum oxide surface prevents the adsorption of chloride ions. researchgate.net This leads to the formation of an insoluble aluminum complex of MMPA, significantly decreasing the aluminum dissolution rate. researchgate.net Similarly, EIS has been employed to study the adsorption of phosphate species on silver electrodes, providing insights into the capacitance and resistance of the electrode-solution interface. arxiv.org
In CO2 corrosion environments, the presence of morpholine increases the impedance of the steel surface, indicating an inhibitive effect. ampp.org The charge transfer resistance, determined from Nyquist plots, can be used to calculate the corrosion rate. ampp.org EIS is also instrumental in evaluating the transport of phosphate ions through ion-exchange membranes, where the appearance of Gerischer impedance can indicate the occurrence of chemical reactions coupled with ion transport. mdpi.com
Potentiometric Sensing Utilizing Morpholine Derivatives in Phosphate Environments
Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer a simple, low-cost, and sensitive method for the determination of specific ions in solution. brieflands.com These sensors have been developed for the detection of various analytes, including those involving morpholine derivatives, often in the presence of phosphate buffers which are used to control the pH of the sample solution. brieflands.comresearchgate.net
For instance, highly sensitive potentiometric sensors for thorium ions have been fabricated using a morpholine derivative. rsc.orgresearchgate.net These sensors exhibit a Nernstian response over a wide concentration range and can operate within a specific pH range, often maintained by a phosphate buffer. brieflands.comrsc.org The selectivity of these sensors is a key feature, allowing for the determination of the target ion even in the presence of a wide variety of other metal ions. rsc.org
The development of molecularly imprinted polymer (MIP)-modified potentiometric sensors has further enhanced the selectivity and sensitivity for target analytes. researchgate.net These sensors have shown good linearity and recovery in complex matrices like bovine serum, which is buffered with phosphate. researchgate.net
Computational and Theoretical Investigations of Morpholine Phosphoric Acid Interactions
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the intricacies of the morpholine-phosphoric acid system. nih.govresearchgate.net DFT is a computational method used to investigate the electronic structure of many-body systems, making it suitable for analyzing molecular interactions. nih.gov Hybrid functionals, such as B3LYP and M06, are often employed in these calculations to accurately model both covalent and noncovalent interactions. nih.govnih.govescholarship.org
DFT calculations are used to determine the electronic properties of the morpholine-phosphoric acid complex, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The interaction between the lone pair of electrons on the morpholine (B109124) nitrogen atom (a Lewis base) and the acidic proton of phosphoric acid leads to the formation of a stable salt, morpholinium phosphate (B84403). libretexts.org Computational studies can quantify the energetics of this acid-base reaction, including the proton transfer energy and the binding energy of the resulting ion pair. researchgate.net These calculations reveal a significant stabilization energy, indicating a strong interaction.
Table 1: Representative DFT Functionals and Basis Sets for Analyzing Organic Acid-Base Interactions
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-311G(2d,2p) | A widely used hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. It is often used for geometry optimization and electronic property calculations. nih.gov |
| M06/M06-2X | def2-TZVP | A meta-hybrid GGA functional that provides good accuracy for thermochemistry, kinetics, and noncovalent interactions. nih.govresearchgate.net |
| ωB97X-D | 6-31+G(d) | A range-separated hybrid functional with empirical dispersion corrections, making it suitable for studying systems where noncovalent interactions are important. nih.gov |
This table is generated based on computational methods reported for similar chemical systems.
Theoretical modeling is a key tool for mapping the potential energy surfaces of chemical reactions involving morpholine and phosphoric acid. nih.govfrontiersin.org Chiral phosphoric acids, in particular, are widely used as catalysts, and DFT calculations help to elucidate the mechanisms by which they control stereoselectivity. acs.orgrsc.org
In a reaction where morpholine acts as a nucleophile or a base, phosphoric acid can act as a bifunctional catalyst, activating both the electrophile and the nucleophile. libretexts.orgacs.org Computational models can trace the reaction pathway from reactants to products through the transition state. dicp.ac.cn By calculating the energy of the transition state, researchers can predict the activation energy and, consequently, the reaction rate. For stereoselective reactions, DFT is used to model the diastereomeric transition states, and the calculated energy difference between them can predict the enantiomeric excess of the product. dicp.ac.cnacs.org These models often reveal that the chiral anion of the phosphoric acid forms a well-defined chiral environment through hydrogen bonding and other noncovalent interactions, which effectively shields one face of the reactive intermediate. libretexts.org
The three-dimensional structure of the morpholine-phosphoric acid complex is fundamental to its reactivity. Morpholine itself exists predominantly in a chair conformation. nih.gov Within this conformation, the N-H proton (in the parent molecule) or any N-substituent can occupy either an equatorial or an axial position. nih.gov Advanced spectroscopic techniques combined with theoretical calculations have shown that the equatorial conformer (Chair-Eq) is more stable than the axial conformer (Chair-Ax). nih.gov
Quantum chemical calculations can accurately predict the geometries and relative energies of these different conformers. nih.gov When morpholine interacts with phosphoric acid, the protonation at the nitrogen atom influences the conformational equilibrium. The geometry of the resulting morpholinium cation and its interaction with the phosphate anion, including bond lengths and angles of the crucial hydrogen bonds, can be precisely determined through geometry optimization calculations. mdpi.com These structural details are critical for understanding how the complex interacts with other molecules in a reaction environment. nih.govacs.org
Computational Modeling of Reaction Pathways and Transition States
Molecular Dynamics Simulations of Morpholine-Phosphoric Acid Systems
While quantum chemical calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of the morpholine-phosphoric acid system over time. rsc.orgpeerj.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions, conformational changes, and transport properties. nih.gov
For the morpholine-phosphoric acid system, MD simulations can be used to study:
Solvation Effects: How the ionic pair interacts with solvent molecules, and how the solvent structure is organized around the morpholinium and phosphate ions.
Ion Pairing Dynamics: The formation and dissociation of the morpholinium-phosphate ion pair in solution, and the lifetime of the complex.
Transport Properties: The diffusion coefficients of the individual ions, which is relevant for understanding conductivity in systems containing these species. rsc.org
Recent advances include the use of ab initio MD (AIMD), where the forces are calculated "on the fly" using quantum mechanics, and machine-learned inter-atomic potentials, which can achieve high accuracy while being computationally less expensive than AIMD. rsc.orgmdpi.comresearchgate.net Such simulations on pure phosphoric acid have revealed that proton conduction is limited by the rotational reorientation of the phosphate anions, a process that occurs on the 100 ps timescale. rsc.org Similar studies on the morpholine-phosphoric acid system could provide valuable insights into its dynamic properties in condensed phases.
Detailed Analysis of Noncovalent Interactions (e.g., Hydrogen Bonding, π-Interactions)
Noncovalent interactions (NCIs) are the primary forces governing the association and catalytic behavior of the morpholine-phosphoric acid system. acs.orgrsc.orgacs.org These interactions, though weaker than covalent bonds, are directional and play a decisive role in molecular recognition and the stabilization of transition states. rsc.org
The most significant NCI in the morpholine-phosphoric acid complex is the strong hydrogen bond between the acidic P-OH group of phosphoric acid and the nitrogen atom of morpholine. acs.org In the resulting morpholinium phosphate salt, multiple N-H···O and P-O···H hydrogen bonds create a robust network that defines the structure of the complex.
In the context of catalysis, particularly with chiral phosphoric acids featuring bulky 3,3'-aryl substituents, other NCIs become critical for stereoselectivity: acs.orgrsc.org
π-π Stacking: Interactions between aromatic rings of the catalyst and an aromatic substrate.
CH-π Interactions: Interactions where a C-H bond acts as a weak hydrogen bond donor to a π-system.
Lone Pair-π Interactions: Interactions between a lone pair (e.g., on a phosphoryl oxygen) and a π-system.
Table 2: Key Noncovalent Interactions in Phosphoric Acid Catalysis
| Interaction Type | Description | Typical Role |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. | Primary interaction for substrate binding and activation; formation of the acid-base complex. acs.orgrsc.org |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the transition state when both catalyst and substrate contain aromatic moieties. acs.orgacs.org |
| CH-π Interaction | A weak hydrogen bond between a soft acid (C-H group) and a soft base (π-system of an aromatic ring). | Can be a key factor in controlling the orientation of the substrate within the catalyst's chiral pocket, influencing stereoselectivity. acs.orgrsc.org |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Competes with attractive NCIs and plays a crucial role in differentiating between competing reaction pathways. acs.orgrsc.org |
This table summarizes interactions frequently discussed in the context of chiral phosphoric acid catalysis.
Structure-Reactivity Relationships Derived from Theoretical Models
A primary goal of computational studies is to establish clear structure-reactivity relationships (SRRs), which connect the molecular structure of reactants and catalysts to the reaction outcome. nih.govescholarship.org Theoretical models provide quantitative descriptors that can be correlated with experimental data, such as reaction yields and enantioselectivity. researchgate.netresearchgate.net
For the morpholine-phosphoric acid system, theoretical models have elucidated several key SRRs:
Acidity/Basicity: The pKa values of the phosphoric acid and morpholine are fundamental predictors of their interaction. Computational models can predict these values and explain how substituents on either molecule modulate their acidity and basicity, thereby affecting the stability of the resulting salt and its catalytic activity.
Steric and Electronic Effects: In reactions catalyzed by chiral phosphoric acids, the nature of the 3,3'-substituents on the BINOL backbone is critical. libretexts.org DFT calculations can quantify the steric bulk (e.g., via percent buried volume, %Vbur) and electronic properties of these groups. nih.govescholarship.org These models show how larger, electron-withdrawing groups can create a more confined and acidic catalytic pocket, leading to higher reactivity and selectivity.
Catalyst-Substrate Matching: Theoretical studies demonstrate that effective catalysis relies on complementary noncovalent interactions between the phosphoric acid catalyst and the substrates. acs.org For instance, a reaction involving an electron-rich substrate might benefit from a catalyst capable of strong π-stacking interactions. Computational screening can help identify the optimal catalyst for a given transformation, accelerating the experimental discovery process. rsc.org
By modeling the entire catalytic cycle, from substrate binding to product release, computational chemistry provides a molecular-level understanding of why a particular combination of catalyst and reactants leads to a specific outcome, guiding the rational design of more efficient and selective chemical processes. dicp.ac.cn
Investigation of Acid-Acid and Catalyst-Catalyst Interactions in Solutionrsc.org
In the realm of organocatalysis, the behavior of catalysts in solution is a critical factor that can significantly influence reaction outcomes. While catalytic cycles often depict catalysts as monomeric species, many organocatalysts, including phosphoric acids, can form aggregates in solution, especially at high concentrations in aprotic organic solvents. nih.gov The formation of these aggregates, such as catalyst-catalyst dimers or higher-order structures, introduces competing reaction pathways that can have a profound impact on both the rate and the stereoselectivity of a given transformation. nih.govrsc.org Understanding the nature and energetics of these acid-acid and catalyst-catalyst interactions is therefore essential for comprehending and optimizing catalytic processes involving the morpholine-phosphoric acid system.
Computational and experimental studies have established that phosphoric acid catalysts can exist in equilibrium between monomeric and dimeric forms. nih.gov The tendency to aggregate is driven by strong hydrogen-bonding interactions between the phosphoric acid moieties. In the context of a morpholine-phosphoric acid system, where morpholine may act as a base to form a chiral anion salt with the phosphoric acid libretexts.org, the interactions can occur between the resulting ion pairs.
Research employing Density Functional Theory (DFT) calculations and Nuclear Magnetic Resonance (NMR) spectroscopy has provided direct evidence for the aggregation of phosphoric acid-based catalysts. nih.gov These investigations have demonstrated that intermolecular acid-acid interactions can lead to competing monomeric and dimeric catalytic pathways, making stereoselectivities dependent on catalyst concentration. nih.gov For instance, in the transfer-hydrogenation of quinolines catalyzed by chiral phosphoric acids, a detailed analysis revealed a strong concentration-dependent behavior for acyclic phosphoric acids, which involves both monomeric and dimeric catalytic pathways. nih.gov
The energetic landscapes of these interactions have been computationally modeled to quantify the stability of different aggregated states. These calculations help elucidate the thermodynamic favorability of dimer formation versus the monomeric state in solution. The table below presents illustrative data from computational studies on related chiral phosphoric acid (CPA) complexes, showcasing the types of non-covalent interactions and their calculated energies that govern the formation and conformation of catalyst-substrate complexes, which are precursors to understanding catalyst-catalyst aggregates.
Table 1: This table, based on findings for chiral phosphoric acid (CPA) catalyst R-TRIP and various imines, illustrates the different types of non-covalent interactions and their relative energies as determined by NMR and theoretical calculations. core.ac.uk These findings on catalyst-substrate complexes provide insight into the fundamental interactions that also drive catalyst-catalyst aggregation.
Further studies have used computational models to probe the energetics of acid-base pairs, such as phosphoric acid–benzimidazole, which are analogous to the morpholine-phosphoric acid system. rsc.org These investigations reveal the strength of the interactions holding the acid and base components together, which is crucial for understanding catalyst stability and the potential for the catalytic species to engage in further aggregation. The equilibrium between different aggregation states is a delicate balance influenced by the catalyst structure, concentration, solvent, and the presence of substrates.
The data below summarizes the influence of catalyst aggregation on reaction outcomes, highlighting the distinct pathways that can operate simultaneously in solution.
Table 2: A summary of the competing catalytic pathways arising from the supramolecular aggregation of phosphoric acid catalysts in solution. nih.gov
Catalytic Applications of Morpholine Phosphoric Acid Systems
Asymmetric Organocatalysis with Chiral Phosphoric Acid-Morpholine Adducts
Chiral phosphoric acids (CPAs), derived from optically active scaffolds like BINOL, can form salts with morpholine (B109124). libretexts.org These adducts act as bifunctional catalysts, possessing both a Brønsted acidic site and a Lewis basic site, which are crucial for achieving high levels of stereoinduction. libretexts.orggoogle.com The substituents at the 3,3'-positions of the BINOL backbone play a significant role in controlling the structural and electronic properties of the catalyst, thereby influencing the enantioselectivity of the reaction. libretexts.orggoogle.com This concept, termed Asymmetric Counterion-Directed Catalysis (ACDC), was first introduced by the List group in 2006. libretexts.org
Enantioselective Hydrogenation Reactions
A notable application of chiral phosphoric acid-morpholine systems is in the enantioselective hydrogenation of α,β-unsaturated aldehydes. libretexts.org In a reaction first reported by the List group, the combination of morpholine and a chiral phosphoric acid (PA 1) at moderate temperatures facilitates the 1,4-hydrogenation of these substrates. libretexts.org The reaction proceeds through the formation of an iminium salt from the aldehyde and morpholine. The chiral phosphate (B84403) anion then effectively shields one of the enantiofaces of this iminium salt, directing the hydrogenation to occur with high enantioselectivity. libretexts.org This methodology has also been successfully applied to the reduction of α,β-unsaturated ketones. libretexts.org
Chiral phosphoric acids are also effective catalysts for transfer hydrogenation reactions using a Hantzsch ester as the hydride source. libretexts.orgnih.gove3s-conferences.org For instance, the reduction of ketimines to chiral amines can be achieved with good yields and enantioselectivities using a chiral phosphoric acid catalyst. libretexts.orge3s-conferences.org The use of bulky substituents on the BINOL backbone of the phosphoric acid has been shown to be superior for this transformation. libretexts.org Furthermore, three-component reductive amination reactions involving a ketone, an amine, and a Hantzsch ester can be accomplished with excellent yields and enantioselectivities using this catalytic system. libretexts.org
Table 1: Enantioselective Hydrogenation Reactions
| Reaction Type | Substrate | Catalyst System | Key Features |
| 1,4-Hydrogenation | α,β-Unsaturated Aldehydes | Morpholine / Chiral Phosphoric Acid | Forms a morpholine salt of the chiral anion which catalyzes the reaction via an iminium salt intermediate. libretexts.org |
| Reduction | α,β-Unsaturated Ketones | Morpholine / Chiral Phosphoric Acid | Both cation and anion are chiral, leading to high enantioselectivity. libretexts.org |
| Transfer Hydrogenation | Ketimines | Chiral Phosphoric Acid / Hantzsch Ester | Biomimetic hydrogenation yielding chiral amines. libretexts.orge3s-conferences.org |
| Reductive Amination | Ketones, Amines | Chiral Phosphoric Acid / Hantzsch Ester | Three-component reaction with excellent yield and enantioselectivity. libretexts.org |
Mannich-Type Reactions and Related Carbon-Carbon Bond Formations
Chiral phosphoric acids have proven to be effective catalysts for various Mannich-type reactions. thieme-connect.comnih.gov For instance, the reaction between imines and ketene (B1206846) silyl (B83357) acetals can be catalyzed by a chiral phosphoric acid, with the introduction of 4-nitrophenyl substituents at the 3,3'-positions of the BINOL backbone being beneficial for high enantioselectivity. libretexts.org DFT calculations have suggested a nine-membered zwitterionic transition state to explain the stereoinduction in this reaction. libretexts.org
The direct Mannich reaction of N-Boc-protected imines with acetylacetone (B45752) is another example, proceeding with excellent yield and enantioselectivity in the presence of a catalytic amount of a chiral phosphoric acid. libretexts.orgthieme-connect.com The catalyst is believed to activate the imine electrophilically while the phosphoryl oxygen interacts with the enol form of the acetylacetone. thieme-connect.com This dual activation within the chiral environment created by the catalyst's conjugate base leads to the formation of optically active β-amino ketones. thieme-connect.com
Furthermore, three-component direct Mannich reactions involving an aromatic aldehyde, an aniline, and a ketone can be efficiently catalyzed by chiral phosphoric acids, yielding products with high enantio- and anti-selectivities. thieme-connect.com These catalysts have also been successfully employed in the addition of nitrogen nucleophiles like sulfonamides and imides to imines, producing protected aminals with high yields and enantioselectivities. libretexts.org
Table 2: Mannich-Type Reactions
| Reaction | Substrates | Catalyst | Outcome |
| Mukaiyama-Mannich | Imines, Ketene Silyl Acetals | Chiral Phosphoric Acid | High enantioselectivity, explained by a nine-membered zwitterionic transition state. libretexts.org |
| Direct Mannich | N-Boc-imines, Acetylacetone | Chiral Phosphoric Acid | Excellent yield and enantioselectivity. libretexts.orgthieme-connect.com |
| Three-Component Direct Mannich | Aromatic Aldehydes, Anilines, Ketones | Chiral Phosphoric Acid | Good yields with high enantio- and anti-selectivities. thieme-connect.com |
| Addition of Nitrogen Nucleophiles | Imines, Sulfonamides/Imides | Chiral Phosphoric Acid | High yields and enantioselectivities of protected aminals. libretexts.org |
Asymmetric Desymmetrization of Meso-Aziridines
The ring-opening of meso-aziridines with nucleophiles provides a direct route to valuable chiral vicinal diamines. Chiral phosphoric acids have been successfully utilized as catalysts for the enantioselective desymmetrization of meso-aziridines. thieme-connect.comnih.gov In a notable example, the reaction of meso-aziridines with azidotrimethylsilane (B126382) (TMSN₃) as the nitrogen nucleophile, catalyzed by a chiral phosphoric acid, affords the corresponding ring-opened products with high yields and enantioselectivities. libretexts.orgthieme-connect.com It is proposed that the active catalyst is a silylated phosphoric acid, generated in situ, which activates the aziridine (B145994) for nucleophilic attack. libretexts.orgthieme-connect.com This methodology has been shown to be effective for aziridines with electron-withdrawing protecting groups on the nitrogen atom. libretexts.org The substrate scope includes (hetero)cyclic and acyclic alkanes with aliphatic or aromatic substituents. thieme-connect.com This method has also been extended to the use of thiols as nucleophiles, enabling the asymmetric synthesis of optically active β-amino thioethers. thieme-connect.com
Other Enantioselective Transformations
The utility of chiral phosphoric acid-morpholine systems extends to other important enantioselective transformations. For instance, the asymmetric epoxidation of α,β-unsaturated aldehydes can be achieved using a chiral phosphoric acid in the presence of t-BuOOH. libretexts.org The proposed mechanism involves the formation of an iminium ion, which leads to the stereogenic center upon cyclization. libretexts.org This methodology has also been extended to the epoxidation of α,β-unsaturated ketones. libretexts.org
Aza-Michael cyclizations are another area where these catalysts have shown promise. While specific examples directly involving morpholine are less detailed in the provided context, the broader applicability of chiral phosphoric acids in activating imines for nucleophilic attack by various species suggests their potential in such reactions.
Mechanistic Insights into Stereoinduction and Catalyst Aggregation Phenomena
The stereoinduction in reactions catalyzed by chiral phosphoric acid-morpholine adducts is believed to arise from the formation of a well-defined chiral environment. libretexts.orgthieme-connect.com In the case of the 1,4-hydrogenation of α,β-unsaturated aldehydes, the chiral phosphate anion forms a tight ion pair with the iminium cation generated from the aldehyde and morpholine. libretexts.org This ion pair effectively blocks one face of the iminium ion, directing the approach of the hydride source to the opposite face, thus controlling the stereochemical outcome. libretexts.org
Applications in Heterogeneous Catalysis
While the primary focus has been on homogeneous catalysis, there is growing interest in the development of heterogeneous catalysts based on morpholine and phosphoric acid for improved recyclability and large-scale applications. rsc.org Immobilized chiral phosphoric acids have been developed and used in packed-bed reactors for continuous flow processes. rsc.org This approach allows for the scaling up of enantioselective reactions, such as the addition of thiols to imines, from milligram to multi-decagram scale without significant degradation of the catalyst. rsc.org
Additionally, phosphate catalysts, in general, have been used in the preparation of morpholine compounds from aminoalkoxyalkanols through dehydration reactions. google.com Supported catalysts, for instance on silica (B1680970) or alumina (B75360), have also been explored for the synthesis of morpholine. google.comgoogle.com These applications, while not always involving the morpholine-phosphoric acid adduct directly as the catalyst, highlight the broader utility of these chemical entities in catalytic processes.
Development of Molecular Sieve Catalysts (e.g., SAPO-34)
Morpholine plays a crucial role as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of silicoaluminophosphate (SAPO) molecular sieves, particularly SAPO-34. wiley.com These materials are highly valued as catalysts in processes like the conversion of methanol (B129727) to light olefins (MTO). wiley.comrsc.org The function of morpholine in this context is multifaceted, acting as a template to guide the formation of the specific chabazite (B1143428) (CHA) cage structure of SAPO-34, as well as a charge-compensating and space-filling agent within the crystalline framework. wiley.com
Research has shown that the choice and combination of OSDAs significantly influence the physicochemical properties of the resulting SAPO-34 catalyst, including crystal size, surface area, and acidity. wiley.com While tetraethylammonium (B1195904) hydroxide (B78521) (TEAOH) is a common OSDA for SAPO-34 synthesis, its high cost is a limiting factor for industrial applications. wiley.com Morpholine presents a more cost-effective alternative. wiley.comrsc.org
Studies have explored the use of morpholine both as a single OSDA and in combination with other agents like triethylamine (B128534) (TEA) and TEAOH. wiley.comnih.gov The combination of different OSDAs has been shown to be an effective method for producing SAPO-34 catalysts with desirable properties, such as smaller particle sizes, which can enhance catalytic performance. wiley.com For instance, a combination of morpholine, TEA, and TEAOH yielded SAPO-34 with a small crystal size, high surface area, and high total acidity. wiley.com The use of morpholine, in some cases, has been shown to favor the formation of the desired SAPO-34 phase over competing phases like SAPO-5. wiley.comnih.gov
The synthesis of SAPO-34 often involves a hydrothermal method where a gel containing sources of aluminum, silicon, and phosphorus is crystallized in the presence of the OSDA. wiley.com The molar composition of the reactants, including the concentration of morpholine, is a critical parameter that affects the purity and morphology of the final product. jmaterenvironsci.com For example, lower concentrations of morpholine can lead to impurities in the SAPO-34 phase. jmaterenvironsci.com
The table below summarizes the impact of different OSDAs, including morpholine, on the properties of synthesized SAPO-34.
| OSDA(s) | Key Findings | Reference(s) |
| Morpholine (Mor) | Cost-effective alternative to TEAOH. wiley.comrsc.org Can be used alone or in combination with other OSDAs. wiley.com Influences crystal size and acidity. jmaterenvironsci.com | wiley.comrsc.orgjmaterenvironsci.com |
| Triethylamine (TEA) | Can lead to the formation of SAPO-5 as an impurity. wiley.com | wiley.com |
| Tetraethylammonium hydroxide (TEAOH) | Commonly used but expensive. wiley.com Produces nano-sized SAPO-34 particles. wiley.com | wiley.com |
| Mor, TEA, TEAOH (in combination) | Can produce SAPO-34 with high surface area, small crystal size, and high acidity. wiley.com | wiley.com |
Use in Alumina Catalyst Preparation for Hydrocarbon Treatment
Morpholine has been utilized as a gelling agent in the preparation of alumina catalysts. atamankimya.comniir.orgchemicalbook.com These catalysts are employed in the treatment of hydrocarbons. atamankimya.comniir.orgchemicalbook.com The use of morpholine in this process facilitates the formation of catalysts with a fine particle size, which is particularly suitable for fluidized solid techniques in catalytic reactors. niir.orgusda.gov This method of catalyst preparation leverages the chemical properties of morpholine to control the physical form of the alumina support, which is a critical factor in its catalytic activity and efficiency in hydrocarbon processing.
Catalytic Roles in Complex Organic Synthesis (General)
Beyond its role in inorganic catalyst preparation, the morpholine-phosphoric acid system is also instrumental in various organic transformations. Chiral phosphoric acids, often used in conjunction with amines like morpholine, have emerged as powerful catalysts for a wide range of enantioselective organic reactions. libretexts.org
In a concept known as Asymmetric Counterion-Directed Catalysis (ACDC), a chiral phosphoric acid reacts with an amine such as morpholine to form a salt. libretexts.org This salt then acts as the catalyst. For example, the combination of a chiral phosphoric acid and morpholine has been successfully used in the 1,4-hydrogenation of α,β-unsaturated aldehydes. libretexts.org In this reaction, the morpholine salt of the chiral phosphoric acid is the active catalytic species. libretexts.org
Furthermore, phosphoric acid itself can catalyze condensation reactions for the synthesis of morpholine compounds. For instance, the conversion of a diglycolamine compound to a morpholine compound can be carried out in the presence of a phosphate catalyst at elevated temperatures. google.com In some systems, a catalyst comprising phosphoric acid, a polyhydric alcohol like ethylene (B1197577) glycol or glycerol, and morpholine is used to control the curing time of phenolic resole resins. google.com The presence of morpholine in this system can further modify the catalytic activity. google.com
The versatility of morpholine and its interaction with phosphoric acid is also evident in its use as a building block in the synthesis of various pharmaceuticals and other complex organic molecules. atamankimya.comchemicalbook.com For instance, morpholine is a key intermediate in the production of the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. atamankimya.comchemicalbook.com
The table below provides a summary of the catalytic roles of morpholine-phosphoric acid systems in organic synthesis.
| Reaction Type | Role of Morpholine/Phosphoric Acid | Example | Reference(s) |
| Asymmetric Hydrogenation | Forms a chiral salt with phosphoric acid to act as the catalyst. | 1,4-hydrogenation of α,β-unsaturated aldehydes. | libretexts.org |
| Condensation Reactions | Phosphoric acid acts as a catalyst for the formation of morpholine compounds. | Conversion of diglycolamine to a morpholine compound. | google.com |
| Resin Curing | Part of a catalyst system to control curing time. | Curing of phenolic resole resins. | google.com |
Advanced Applications and Functional Materials Development
Applications in Polymer and Materials Science
The compound finds significant use in the formulation of polymers and other materials, where it can act as a surfactant, emulsifier, or a specialized additive.
Role as Surfactants and Emulsifiers (e.g., Fatty Acid Salts of Morpholine)
Morpholine (B109124) reacts with fatty acids to create emulsifying agents. nih.govatamankimya.com These morpholine fatty acid salts are particularly valuable in the production of water-resistant waxes and polishes. nih.govatamankimya.com When an emulsion containing these salts is applied, the morpholine evaporates as the film dries, leaving behind a coating that is highly resistant to water spotting and degradation. nih.gov This characteristic is leveraged in formulations for automotive, floor, leather, and furniture polishes. nih.gov
For instance, morpholine oleate, formed from the neutralization of morpholine with oleic acid, is used as an emulsifier in wax coatings for fruits and vegetables. This application helps in providing a protective layer to produce. atamankimya.com
| Application Area | Function of Morpholine Salt | Resulting Property |
| Automotive Polishes | Emulsifier | Water-resistant film nih.gov |
| Floor Polishes | Emulsifier | Resistance to water spotting nih.gov |
| Furniture Polishes | Emulsifier | Durable protective coating nih.gov |
| Fruit Coatings | Emulsifier (Morpholine Oleate) | Protective wax layer atamankimya.com |
Additives in Material Formulations (e.g., Waxes, Polishes)
Beyond their role as emulsifiers, morpholine and its derivatives are incorporated as additives in various material formulations to enhance their properties. They are found in products such as adhesives, sealants, coating products, inks, and toners. atamankimya.comatamankimya.com In the realm of waxes and polishes, morpholine is a key ingredient. nih.govatamankimya.comatamankimya.com
A typical formulation for carnauba wax polish includes carnauba wax, oleic acid, morpholine, and water. nih.gov Similarly, silicone-based automobile and furniture polishes often contain morpholine to create a stable and effective product. nih.gov The volatility of morpholine is a key attribute in these applications; as it evaporates, it contributes to the formation of a durable, water-resistant film. nih.gov
Roles in Pharmaceutical Precursor and Intermediate Synthesis
The morpholine moiety is a "privileged structure" in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties, as well as its straightforward synthetic accessibility. sci-hub.sewiley.com This makes the morpholine and phosphoric acid compound a valuable precursor in the synthesis of a wide range of pharmaceuticals.
Building Blocks for Complex Bioactive Molecules (e.g., Antibiotics, Anticancer Agents, Analgesics)
The morpholine ring is a versatile and readily accessible synthetic building block in drug discovery. sci-hub.sewiley.com It is a fundamental component in the synthesis of various complex bioactive molecules. wiley.com
Table of Morpholine-Containing Drugs:
| Drug Class | Example(s) | Reference |
|---|---|---|
| Antibiotics | Linezolid (B1675486), Finafloxacin | atamankimya.comatamankimya.comwikipedia.orgchemeurope.com |
| Anticancer Agents | Gefitinib (Iressa) | atamankimya.comatamankimya.comwikipedia.orgchemeurope.com |
The inclusion of the morpholine structure can enhance the activity and pharmacokinetic profile of a drug. sci-hub.se For example, in the antibiotic finafloxacin, the hydrophilic character of the morpholine structure contributes to its efficacy at a lower pH range. sci-hub.se The selection of the morpholine moiety in the antibiotic linezolid was based on the reduced toxicity and superior pharmacokinetic profile it conferred. sci-hub.se
The development of anticancer drugs containing the morpholine scaffold is an active area of research, with the goal of creating therapies with minimal side effects. acs.org Appropriately substituted morpholines are known to exhibit a range of biological activities, including analgesic and anti-inflammatory properties. acs.orgresearchgate.net
Synthesis of Phosphorylated Nucleosides and Oligomers (e.g., Cyclic AMP)
The compound plays a role in the synthesis of phosphorylated nucleosides and their oligomers, which are crucial components in various biological processes. The synthesis of nucleoside phosphates can be challenging due to potential side reactions, making the choice of reagents and methodology critical. umich.edu
One approach involves the use of a two-step phosphorylating agent, where 4-morpholine-N,N'-dicyclohexylcarboxamidine (MDC) can act as a catalyst. tandfonline.com This method has been applied to the phosphorylation of nucleosides. tandfonline.com The condensation of adenosine (B11128) monophosphate (AMP) or adenosine diphosphate (B83284) (ADP) with morpholine in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding nucleoside phosphormorpholidates. umich.edu These intermediates can then be used to synthesize labeled ATP. umich.edu
Furthermore, research has shown the synthesis of new inhibitors of phosphodiesterase 4D (PDE4D), an enzyme involved in the metabolism of cyclic AMP (cAMP). These inhibitors incorporate a morpholine moiety, highlighting its importance in designing molecules that can modulate cAMP levels.
Supramolecular Synthons in Pharmaceutical Cocrystal Engineering
In the field of crystal engineering, a "supramolecular synthon" refers to a structural unit formed by known intermolecular interactions. researchgate.net These synthons are crucial for designing new molecular crystals with tailored properties. researchgate.net The ability to predict and utilize these synthons is a valuable tool in the development of pharmaceutical cocrystals. researchgate.nettaylorfrancis.com
Pharmaceutical cocrystals are multi-component crystals where an active pharmaceutical ingredient (API) is combined with a pharmaceutically acceptable coformer. nih.gov This approach can systematically tune the physicochemical properties of a drug, such as solubility and bioavailability, without altering its molecular structure. nih.gov
The design of cocrystals often relies on robust and recurring hydrogen bond patterns, known as heterosynthons. nih.gov The functional groups common in pharmaceutically active molecules are also those most important in cocrystal design, making cocrystallization a natural choice for creating new solid forms of APIs. oup.com Examples of frequently used supramolecular synthons include carboxylic acid–amide and pyridine–carboxylic acid dimers. oup.com The understanding and application of these synthons offer a rational approach to overcoming challenges in drug formulation, such as low solubility and permeability. taylorfrancis.com
Corrosion Inhibition Mechanisms Involving Morpholine Phosphates in Industrial Systems
The compound formed from morpholine and phosphoric acid, known as morpholine phosphate (B84403), is recognized for its role as an effective corrosion inhibitor, particularly in industrial systems exposed to atmospheric corrosion. Its primary mechanism involves functioning as a volatile corrosion inhibitor (VCI). VCIs protect metallic surfaces by vaporizing, diffusing through the enclosed space, and then adsorbing onto the metal surface to form a protective film. mdpi.comscispace.com This film acts as a barrier, preventing contact between the corrosive medium and the metal. mdpi.com
Studies comparing different morpholine salt derivatives have been conducted to assess their relative performance as corrosion inhibitors. The effectiveness can vary based on the anionic component of the salt.
Applications in pH Regulation and Buffering Systems (e.g., Boiler Water Treatment)
Morpholine and its salts are extensively used for pH regulation in industrial systems, most notably in the water treatment for boilers and steam plants. allindustrialtraining.comatamankimya.comsilverfernchemical.com The primary function is to neutralize acidic compounds, such as carbonic acid, which form when carbon dioxide dissolves in the steam condensate. usda.govusda.gov By neutralizing these acids, morpholine helps to maintain an alkaline environment, which is crucial for minimizing the corrosion of carbon steel components. allindustrialtraining.com
A key property of morpholine that makes it highly suitable for boiler applications is its volatility, which is very similar to that of water. atamankimya.comwikipedia.orgias.ac.in This comparable volatility ensures that when morpholine is added to boiler feedwater, it becomes evenly distributed throughout the entire system, in both the water and steam phases. atamankimya.comwikipedia.org This uniform distribution provides comprehensive corrosion protection to all parts of the steam plant, including condensate return lines. atamankimya.com
In practice, boiler water treatment often involves a coordinated approach using multiple chemicals. Phosphate-based programs are common for controlling alkalinity and pH in boiler drums. allindustrialtraining.com Morpholine is frequently used in conjunction with phosphates and other agents like hydrazine (B178648) or ammonia (B1221849) to create a comprehensive all-volatile treatment chemistry, ensuring stable pH levels and protection against corrosion. allindustrialtraining.comatamankimya.com Maintaining the correct pH is critical for the formation and preservation of a passive magnetite layer on steel surfaces, which provides a barrier against corrosion. allindustrialtraining.com
Use as Solvents in Chemical Processes
Morpholine itself is a versatile and widely used solvent in both industrial and research settings. wikipedia.orgatamankimya.com Its utility as a solvent stems from its polarity and its ability to dissolve a wide variety of organic materials, including resins, waxes, and dyes. atamankimya.comatamankimya.com The low cost of morpholine also contributes to its common use as a solvent for chemical reactions. wikipedia.orgatamankimya.com
While morpholine is a well-established solvent, the specific use of its salt, morpholine phosphate, as a primary solvent in chemical processes is not prominently documented. The compound is primarily synthesized and applied for its functional properties as a corrosion inhibitor and pH regulator rather than as a bulk solvent. The formation of the salt with phosphoric acid alters the chemical properties of morpholine, making it a non-volatile solid, which is in contrast to the volatile liquid nature of pure morpholine that is advantageous for many solvent applications.
Environmental Fate and Biotransformation Pathways
Biodegradation Mechanisms and Microbial Metabolism of Morpholine (B109124) (in the presence of phosphate)
Morpholine is recognized as a biodegradable compound, with its breakdown primarily facilitated by microbial activity. nih.govinchem.org The presence of phosphate (B84403) in the environment can influence this process, as it is an essential nutrient for microbial growth. While specific studies focusing exclusively on the synergistic effect of phosphate on morpholine biodegradation are not extensively detailed in the provided results, the general principles of microbial metabolism suggest that nutrient availability, including phosphate, is crucial for the efficient degradation of organic compounds like morpholine. knowyourh2o.com
A significant body of research has identified bacteria from the genus Mycobacterium as key players in the degradation of morpholine. nih.govcdnsciencepub.com Several strains of Mycobacterium have been isolated from various environments, including contaminated activated sludge and soil, demonstrating the ability to utilize morpholine as a sole source of carbon, nitrogen, and energy. nih.govcdnsciencepub.commicrobiologyresearch.org
Mycobacterium sp. strain RP1 , isolated from a chemical plant's wastewater treatment unit, can effectively degrade morpholine. nih.govnih.gov
Mycobacterium aurum MO1 is another well-studied strain capable of metabolizing morpholine. asm.orgnih.gov
Mycobacterium sp. strain HE5 , isolated from forest soil, also demonstrates high morpholine degradation rates. microbiologyresearch.org
Besides Mycobacterium, other genera like Arthrobacter and Pseudomonas have also been implicated in morpholine biodegradation. nih.goviicbe.org
These microorganisms exhibit a remarkable ability to adapt and utilize this synthetic compound, highlighting their importance in the natural attenuation of morpholine in contaminated environments. iicbe.org
The initial and critical step in the microbial degradation of morpholine involves the cleavage of its stable heterocyclic ring. This process is catalyzed by a specific class of enzymes, namely monooxygenases that contain a cytochrome P-450 catalytic subunit. nih.goviicbe.orgresearchgate.net
The involvement of cytochrome P-450 has been confirmed through several experimental approaches:
Inhibition Studies: The use of metyrapone, a specific inhibitor of cytochrome P-450, has been shown to significantly decrease the rate of morpholine degradation by Mycobacterium strains. nih.govnih.govacademicjournals.org
Spectrophotometric Analysis: Reduced cell extracts from Mycobacterium grown on morpholine exhibit a characteristic peak near 450 nm when exposed to carbon monoxide, a hallmark of cytochrome P-450. nih.govnih.gov
Inducibility: The synthesis of this soluble cytochrome P-450 is induced when the bacteria are grown on morpholine or other cyclic amines like pyrrolidine (B122466) and piperidine, but not on other carbon sources like succinate. nih.govcdnsciencepub.com
This enzymatic reaction is an oxidative process that requires molecular oxygen and leads to the cleavage of a C-N bond within the morpholine ring. nih.govmicrobiologyresearch.orgijpras.com This initial attack is crucial as it opens up the ring structure, making it susceptible to further metabolic breakdown. ijpras.com
Identification of Key Microorganisms (e.g., Mycobacterium)
Analysis of Intermediate Transformation Products (e.g., 2-(2-aminoethoxy)acetate, Glycolate)
Following the initial ring cleavage, the biodegradation of morpholine proceeds through a series of intermediate compounds. The identification of these intermediates has been instrumental in elucidating the metabolic pathway. In situ ¹H Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool for directly detecting and quantifying these transient molecules in culture media. nih.govasm.orgnih.gov
The primary intermediates identified in the degradation pathway of morpholine by Mycobacterium are:
2-(2-aminoethoxy)acetate: This compound is one of the first stable intermediates formed after the initial enzymatic attack and ring opening. nih.govasm.orgnih.gov Its appearance in the culture medium coincides with the disappearance of morpholine. nih.gov
Glycolate: This is a further breakdown product of 2-(2-aminoethoxy)acetate. nih.govasm.orgnih.gov Mycobacterium strains can further metabolize glycolate, although in some cases, its accumulation has been observed. nih.govmicrobiologyresearch.org
The degradation pathway suggests that after the C-N bond is cleaved, the resulting linear compound is further processed, ultimately leading to the formation of smaller, more readily assimilable molecules and ammonia (B1221849). nih.govacademicjournals.orgresearchgate.net
Table 1: Key Intermediates in Morpholine Biodegradation
| Intermediate Compound | Role in Pathway | Method of Detection |
| 2-(2-aminoethoxy)acetate | Primary intermediate after ring cleavage. nih.govasm.orgnih.gov | ¹H NMR Spectroscopy nih.govnih.gov |
| Glycolate | Secondary intermediate, a breakdown product of 2-(2-aminoethoxy)acetate. nih.govasm.orgnih.gov | ¹H NMR Spectroscopy nih.govnih.gov |
Consideration of Environmental Distribution and Potential for Nitrosamine Formation
Morpholine's high solubility in water dictates its environmental distribution. nih.gov When released into the environment, it tends to move with soil moisture and running water rather than adsorbing to sediment or organic matter. nih.gov This mobility increases its potential to contaminate water resources.
A significant environmental concern associated with morpholine is its potential to form N-nitrosomorpholine (NMOR), a compound recognized as a probable human carcinogen. nih.govresearchgate.netusda.gov This transformation can occur under various conditions:
Chemical Nitrosation: Morpholine, being a secondary amine, can react with nitrosating agents like nitrites or nitrates, which may be present in the environment, to form NMOR. nih.govusda.govcir-safety.org This reaction can be catalyzed by various bacteria at neutral pH. nih.gov
In Vivo Formation: Nitrosation can also occur within living organisms. nih.gov
Q & A
Q. What standardized methods are recommended for preparing phosphoric acid solutions of specific molarity in laboratory settings?
To prepare precise phosphoric acid (H₃PO₄) solutions, utilize computational tools like the ATLaS Acid and Base Solution module, which accounts for density and weight percentage variations across commercial brands. Input the required molarity/normality and follow stepwise protocols to generate preparation "recipes," ensuring reproducibility. For example, 0.5 M H₃PO₄ preparation involves calculating formula weights (98.00 g/mol) and adjusting for purity .
Q. What are the critical physicochemical properties of morpholine that influence its handling in experimental protocols?
Morpholine (O(CH₂CH₂)₂NH) is hygroscopic, with a pKa of ~8.3, making it a weak base. Its miscibility in water and organic solvents (e.g., ethanol) necessitates storage in airtight containers to prevent moisture absorption and oxidation. Conjugate acid formation (morpholinium chloride) in acidic environments impacts reaction equilibria, requiring pH monitoring during synthesis .
Q. Which analytical techniques are most effective for assessing phosphoric acid purity in industrial-grade samples?
Titration (acid-base or complexometric) and inductively coupled plasma optical emission spectroscopy (ICP-OES) are standard. For example, ICP-OES quantifies trace metals (e.g., Fe³⁺, Al³⁺) in wet-process phosphoric acid, with detection limits <1 ppm. X-ray diffraction (XRD) identifies crystalline impurities like gypsum (CaSO₄·2H₂O) in sludge samples .
Advanced Research Questions
Q. How can researchers evaluate the corrosion inhibition efficiency of morpholine in phosphoric acid media?
Use electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). For mild steel in 2N H₃PO₄, potentiostatic curves (e.g., Figure 6 in ) reveal inhibition efficiency (%) via the formula:
where is corrosion current density. Morpholine adsorption typically follows Langmuir isotherms, indicating monolayer formation .
Q. What experimental parameters optimize the synthesis of SAPO-34 molecular sieves using morpholine as a structure-directing agent (SDA)?
Vary the molar ratios of SiO₂/Al₂O₃ (1.0–2.0), H₃PO₄/Al₂O₃ (1.0–1.5), and morpholine concentration (10–20 wt%). Hydrothermal synthesis at 180–200°C for 24–48 hours yields high crystallinity. Post-synthesis calcination (550°C, 6 hours) removes the SDA, confirmed via thermogravimetric analysis (TGA) .
Q. How should researchers address discrepancies in phosphoric acid compositional data during long-term storage studies?
Replicate analyses using complementary techniques (e.g., ICP-OES and ion chromatography) to cross-validate results. For instance, Table 6.2 in shows SiO₂% variations (1.2–1.8%) in acid samples stored for four weeks, likely due to silica gel precipitation. Standardize storage conditions (temperature, humidity) and pre-filter samples to remove particulates .
Q. What mechanistic insights can spectroscopic methods provide into morpholine’s role in reaction pathways?
Fourier-transform infrared (FTIR) spectroscopy identifies morpholine’s N-H and C-O-C stretching modes (3300 cm⁻¹ and 1120 cm⁻¹, respectively) to track protonation states in acidic media. Nuclear magnetic resonance (¹H NMR) monitors reaction intermediates, while density functional theory (DFT) simulations model adsorption geometries on metal surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
